Cas no 6641-45-8 ({[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid)
6641-45-8 structure
Product Name:{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS-nummer:6641-45-8
MF:C17H22N4O
MW:298.382783412933
CID:2626511
PubChem ID:413385
Update Time:2025-04-21
{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- {[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 2-Morpholino-3-phenyl-inden-1-on; 2-Piperidino-3-morpholino-chinoxalin; 2-Morpholino-3-piperidino-chinoxalin; 2-morpholin-4-yl-3-phenyl-inden-1-one; 1-Indenone, 2-(4-morpholinyl)-3-phenyl-; 2-morpholin-4-yl-3-piperidin-1-yl-quinoxaline; AC1L7XE7; NSC252186;
- NSC47612
- NSC-47612
- DTXSID40985064
- 2-(MORPHOLIN-4-YL)-3-(PIPERIDIN-1-YL)QUINOXALINE
- 6641-45-8
-
- Inchi: 1S/C17H22N4O/c1-4-8-20(9-5-1)16-17(21-10-12-22-13-11-21)19-15-7-3-2-6-14(15)18-16/h2-3,6-7H,1,4-5,8-13H2
- InChI-sleutel: WIPRXTNGILMUSN-UHFFFAOYSA-N
- LACHT: O1CCN(CC1)C1C(=NC2C=CC=CC=2N=1)N1CCCCC1
Berekende eigenschappen
- Exacte massa: 340.98346
- Monoisotopische massa: 340.98336
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 313
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 93.3
- XLogP3: 2.6
Experimentele eigenschappen
- Dichtheid: 1.63
- Kookpunt: 539°C at 760 mmHg
- Vlampunt: 279.8°C
- Brekindex: 1.684
- PSA: 68.01
- LogboekP: 2.58670
{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Gerelateerde literatuur
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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